

Application Notes: Achieving Optimal Yields in BnO-PEG1-CH2COOH Reactions

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Compound of Interest

Compound Name: **BnO-PEG1-CH2COOH**

Cat. No.: **B1666785**

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Introduction

BnO-PEG1-CH2COOH, a benzyl-protected, single-unit polyethylene glycol (PEG) linker with a terminal carboxylic acid, is a valuable building block in bioconjugation and the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs).^{[1][2]} Its defined length and hydrophilic character can improve the solubility and pharmacokinetic properties of conjugated molecules.^{[3][4]} Achieving high yields in the conjugation of this linker is critical for the efficiency of multi-step syntheses.

The most common and pivotal reaction involving **BnO-PEG1-CH2COOH** is the formation of a stable amide bond with a primary or secondary amine. This is typically achieved by activating the carboxylic acid group with a coupling reagent. This document provides detailed protocols and reaction conditions for two of the most effective and widely used coupling methods to ensure optimal yields: carbodiimide-mediated coupling (EDC/NHS) and uronium salt-based coupling (HATU).

Core Principle: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.^[5] To facilitate the formation of an amide bond, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is accomplished by using coupling reagents that form a highly reactive intermediate, which is then readily attacked by the amine.

- EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][6] This intermediate is susceptible to hydrolysis. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) traps the O-acylisourea to form a more stable, amine-reactive NHS ester. This two-step process increases coupling efficiency and allows for better control over the reaction.[3][6]
- HATU Chemistry: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent that converts carboxylic acids into highly reactive OAt-active esters.[4][7] These esters react rapidly with amines to form amide bonds. HATU is known for its high efficiency, fast reaction kinetics, and ability to suppress racemization, making it particularly useful for sensitive substrates.[4][7][8]

The following sections provide detailed protocols and tabulated data to guide researchers in selecting the optimal conditions for their specific application.

Data Presentation: Reaction Condition Comparison

The tables below summarize typical reaction conditions for achieving high yields using EDC/NHS and HATU coupling methods with PEG-acid linkers like **BnO-PEG1-CH2COOH**.

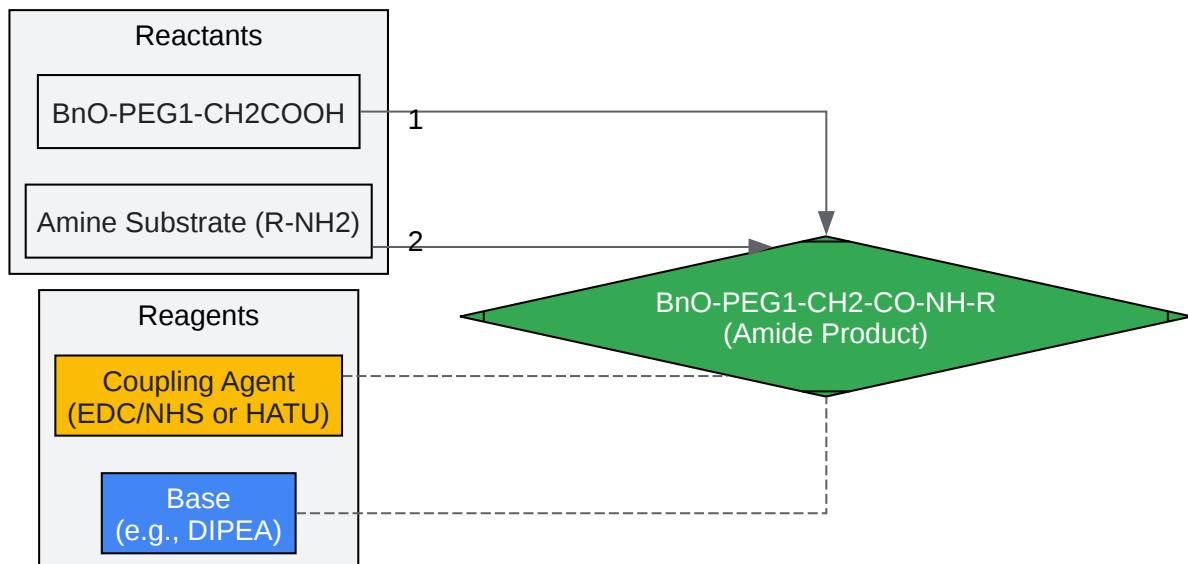
Table 1: EDC/NHS Coupling Conditions

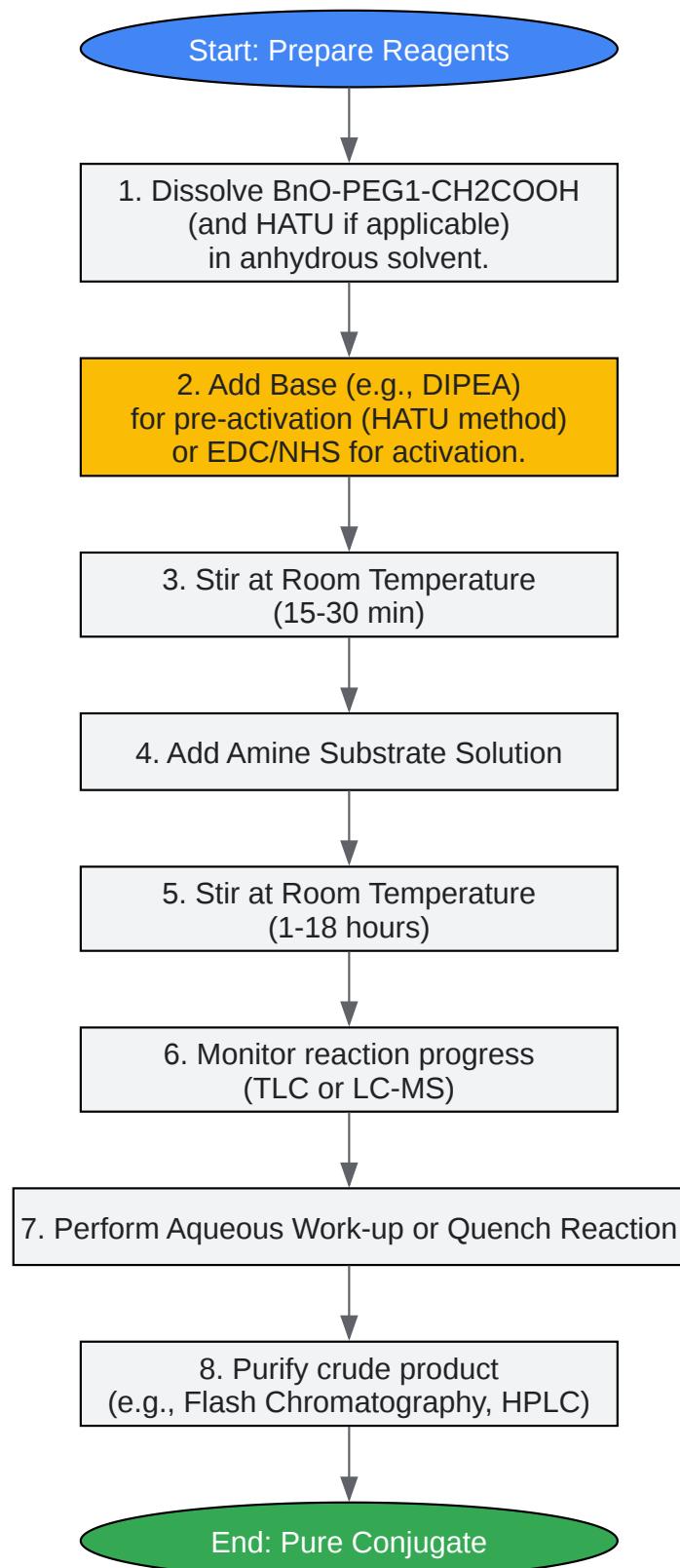
Parameter	Organic Solvent Method	Aqueous Buffer Method
Substrates	BnO-PEG1-CH ₂ COOH, Amine-containing small molecule	BnO-PEG1-CH ₂ COOH, Protein/Peptide with primary amines
Solvent	Anhydrous DMF, DCM[9][10]	Amine-free buffers (e.g., MES, PBS)[3][9][11]
Activation pH	N/A (Aprotic Solvent)	pH 4.5 - 6.0 (for EDC/NHS activation)[3][9][10]
Coupling pH	N/A (Base added)	pH 7.2 - 8.0 (for amine reaction)[3][9][10]
Reagents (Equivalents)		
BnO-PEG1-CH ₂ COOH	1.0	10-20 fold molar excess over protein[3]
Amine Substrate	1.0 - 1.5[9][10]	1.0
EDC·HCl	1.2 - 2.0[3][9][10]	1.2 - 2.0 (relative to PEG-acid)
NHS	1.2 - 2.0[3][9][10]	1.2 - 2.0 (relative to PEG-acid)
Base (e.g., DIPEA, TEA)	2.0 - 3.0[3]	N/A (pH controlled by buffer)
Temperature	Room Temperature	Room Temperature
Activation Time	30 min - 4 hours[3][9][10]	15 minutes[9][10][12]
Coupling Time	2 - 16 hours[3]	2 hours[9][10][12]

Table 2: HATU Coupling Conditions

Parameter	Solution-Phase Synthesis Conditions
Substrates	BnO-PEG1-CH ₂ COOH, Amine-containing molecule (small molecule or peptide)
Solvent	Anhydrous DMF, DCM, ACN, THF[7]
Reagents (Equivalents)	
BnO-PEG1-CH ₂ COOH	1.0
Amine Substrate	1.0 - 1.2[7]
HATU	1.0 - 1.5[7]
Base (e.g., DIPEA, TEA)	2.0 - 5.0[7]
Temperature	0 °C to Room Temperature[7]
Pre-activation Time	15 - 30 minutes[7]
Coupling Time	1 - 18 hours[7]

Mandatory Visualizations



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